Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate
Description
Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core with a bromine substituent at the 5-position and a urea-derived functional group at the 2-position. The urea moiety is further substituted with a 4-chloroaniline ring.
Properties
IUPAC Name |
methyl 5-bromo-2-[(4-chlorophenyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c1-22-14(20)12-8-9(16)2-7-13(12)19-15(21)18-11-5-3-10(17)4-6-11/h2-8H,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGBILXHFMYXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Bromination: Bromine is introduced to the compound.
Coupling: The final step involves coupling with 4-chloroaniline to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives.
Scientific Research Applications
Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the anilino group, play a crucial role in its binding to proteins and enzymes. This binding can inhibit or modulate the activity of these biological molecules, leading to various effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related molecules from the evidence, focusing on functional groups, substituent effects, and inferred properties.
Structural and Functional Group Analysis
Key Differences and Hypothesized Properties
- Backbone Variability: The target compound’s benzoate ester backbone contrasts with the benzimidazole () and benzoic acid () cores. The ester group may confer higher membrane permeability compared to the carboxylic acid in and , which could enhance bioavailability in drug design .
Functional Group Impact :
- Urea vs. Sulfonamide/Carboxylic Acid : The urea group in the target compound supports hydrogen bonding, while the sulfonamide in offers stronger acidity and polarity. The carboxylic acid in may limit cell permeability but improve water solubility .
- Halogen Substituents : All three compounds feature bromine, but its position varies (5-bromo in the target vs. 4-bromo in ). The 4-chloroaniline in the target and ’s 2-chloro substituent could influence binding specificity in halogen-rich environments (e.g., enzyme active sites) .
- Electronic and Steric Effects: The fluorine atom in ’s benzimidazole may enhance metabolic stability and electron-withdrawing effects, whereas the methoxy group in could donate electrons, altering reactivity .
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Structural Insights : The target compound’s ester and urea functionalities position it as a candidate for prodrug strategies, where ester hydrolysis could release an active carboxylic acid metabolite .
- Evidence Gaps: No direct pharmacological or synthetic data for the target compound is provided in the evidence, limiting mechanistic or quantitative comparisons.
- Therapeutic Potential: Analogs like the benzimidazole in are often explored as kinase inhibitors or antimicrobials, while sulfonamides () are common in diuretics or antibacterials . The target compound’s structure aligns with these therapeutic niches but requires experimental validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
